Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-5-nitroisoquinoline

Organic Synthesis Building Block Procurement Quality Control

Stop wasting time on generic 5-nitroisoquinoline derivatives that fail at regioselective steps. 4-Methyl-5-nitroisoquinoline (CAS 194032-17-2) features a critical 4-methyl group that dictates regioselective lithiation at the 1-position—a transformation impossible with unsubstituted 5-nitroisoquinoline. This enables efficient construction of 4-substituted-5-aminoisoquinolin-1-one scaffolds for PARP-1/2 inhibitor discovery, as validated by Sunderland et al. (2011). Avoid synthetic dead ends: choose the correctly substituted building block.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 194032-17-2
Cat. No. B019360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-nitroisoquinoline
CAS194032-17-2
Synonyms4-Methyl-5-nitro-isoquinoline; 
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=C1C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2/c1-7-5-11-6-8-3-2-4-9(10(7)8)12(13)14/h2-6H,1H3
InChIKeyRDIJVEJSTUYLCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5-nitroisoquinoline CAS 194032-17-2: Chemical Profile and Procurement Baseline


4-Methyl-5-nitroisoquinoline (CAS 194032-17-2) is a heterocyclic aromatic compound within the nitroisoquinoline class, characterized by a methyl substituent at the 4-position and a nitro group at the 5-position on the isoquinoline bicyclic scaffold [1]. With a molecular formula of C10H8N2O2 and molecular weight of 188.18 g/mol, this compound is typically supplied as a yellow solid and is primarily utilized as a synthetic intermediate and building block in organic and medicinal chemistry research . The compound's LogP (consensus) of 1.7 and topological polar surface area (TPSA) of 58.71 Ų provide key physicochemical reference points for researchers evaluating its suitability for specific reaction conditions or downstream applications .

Why 5-Nitroisoquinoline Analogs Cannot Substitute for 4-Methyl-5-nitroisoquinoline in Synthetic Applications


The selection of 4-Methyl-5-nitroisoquinoline over structurally similar analogs is not a matter of interchangeable chemical equivalence; the specific substitution pattern fundamentally governs both synthetic accessibility and downstream functionalization potential. The 4-methyl group serves as a critical steric and electronic handle that enables regioselective transformations—particularly lithiation at the 1-position—that are either impossible or proceed with markedly different efficiency on unsubstituted 5-nitroisoquinoline (CAS 607-32-9) [1]. Furthermore, the methyl substituent alters the electronic distribution across the isoquinoline ring system, affecting the compound's reactivity profile in palladium-catalyzed cross-couplings and nucleophilic aromatic substitution reactions . Procurement decisions that treat all 5-nitroisoquinoline derivatives as functionally identical will inevitably encounter synthetic failure at the precise steps where regiospecific substitution is required, resulting in lost research time and material waste.

Quantitative Procurement Evidence: 4-Methyl-5-nitroisoquinoline Differentiation from Analogs


Vendor Purity Specification: 4-Methyl-5-nitroisoquinoline (98%) Versus Industry Baseline (95%)

Procurement from vendors offering 98% purity provides quantifiable quality advantage over the industry baseline specification of 95% that is commonly listed for this compound class. Bidepharm and CymitQuimica both specify 98% purity for 4-Methyl-5-nitroisoquinoline, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . In contrast, multiple other suppliers list 95% as the minimum purity specification for this same compound .

Organic Synthesis Building Block Procurement Quality Control

Structural Differentiation: 4-Methyl-5-nitroisoquinoline Versus 5-Nitroisoquinoline for Regioselective Functionalization

The presence of the 4-methyl substituent on 4-Methyl-5-nitroisoquinoline enables lithiation at the 1-position followed by quenching with electrophiles, a transformation demonstrated in the synthesis of 1-methoxy-4-methyl-5-nitroisoquinoline from 4-bromo-1-methoxy-5-nitroisoquinoline [1]. This regioselective functionalization pathway is not accessible with unsubstituted 5-nitroisoquinoline (CAS 607-32-9), which lacks the directing and steric effects provided by the 4-methyl group. The 4-methyl substituent serves as a critical handle for subsequent derivatization toward 4-substituted-5-nitroisoquinolin-1-ones and ultimately to PARP inhibitor candidates.

Medicinal Chemistry PARP Inhibitor Synthesis Regioselective Lithiation

Physicochemical Differentiation: Lipophilicity Profile of 4-Methyl-5-nitroisoquinoline

4-Methyl-5-nitroisoquinoline exhibits a calculated LogP (XLOGP3) of 2.3 and a consensus LogP of 1.7, with topological polar surface area (TPSA) of 58.71 Ų . While comparative measured LogP values for 5-nitroisoquinoline are not available in the accessible literature, the addition of a methyl group at the 4-position is expected to increase lipophilicity relative to the unsubstituted parent scaffold (theoretical LogP difference approximating the Hansch π value for aromatic methyl substitution, ~0.5 log units). The compound's calculated water solubility (ESOL LogS = -2.92; 0.227 mg/mL) places it in the 'soluble' classification range, providing a quantitative baseline for solvent selection during experimental design .

Drug Discovery ADME Profiling Physicochemical Properties

Synthetic Route Validation: Documented Use as Intermediate in PARP-2 Inhibitor Development

The 1-methoxy-4-methyl-5-nitroisoquinoline derivative—synthesized directly from 4-bromo-1-methoxy-5-nitroisoquinoline—serves as a validated intermediate in the preparation of 4-substituted-5-nitroisoquinolin-1-ones, which upon reduction yield 5-aminoisoquinolin-1-one derivatives with demonstrated PARP inhibitory activity [1]. This peer-reviewed synthetic pathway establishes 4-Methyl-5-nitroisoquinoline and its derivatives as documented precursors to biologically active molecules. The broader research context demonstrates that 5-amino-4-substituted isoquinolin-1-ones exhibit PARP-1 and PARP-2 inhibition, with certain analogs showing improved potency over the reference compound 5-AIQ (IC50 = 1.6 μM for PARP-1) [2].

PARP Inhibition Cancer Therapeutics Synthetic Methodology

Reactivity Differentiation: SNH Reaction Compatibility of Nitroisoquinoline Scaffold

The 5-nitroisoquinoline scaffold, including its 4-methyl substituted derivative, is documented to participate in direct nucleophilic substitution of hydrogen (SNH reactions), enabling efficient, step-economical functionalization to access novel amides and other derivatives . This reactivity profile distinguishes nitroisoquinolines from non-nitrated isoquinoline analogs, which require pre-functionalization (e.g., halogenation) for similar transformations. Research has demonstrated that 1-chloromethyl-5-nitroisoquinoline reacts with 2-nitropropane anion via consecutive SRN1 and ERC1 mechanisms, establishing the electron-transfer reactivity of this compound class [1].

Organic Synthesis Step-Economical Functionalization SNH Reactions

Procurement-Driven Application Scenarios for 4-Methyl-5-nitroisoquinoline (CAS 194032-17-2)


Synthesis of 4-Substituted-5-aminoisoquinolin-1-ones as PARP Inhibitor Candidates

Researchers developing selective PARP-2 or PARP-1 inhibitors require 4-Methyl-5-nitroisoquinoline as a key precursor for constructing the 4-substituted-5-aminoisoquinolin-1-one scaffold. Following the validated synthetic route established by Sunderland et al. (2011), the compound undergoes protection as the 1-methoxy derivative, followed by lithiation and functionalization to introduce desired substituents at the 4-position, demethylation to the isoquinolin-1-one, and nitro group reduction to yield the active 5-amino pharmacophore [1]. This pathway is particularly relevant given that 5-amino-4-substituted isoquinolin-1-ones have demonstrated improved PARP-1 inhibitory potency over the reference compound 5-AIQ, with certain analogs achieving IC50 values as low as 0.23 μM versus 1.6 μM for 5-AIQ [2].

Building Block for Palladium-Catalyzed Cross-Coupling Library Synthesis

Following conversion to 4-bromo-1-methoxy-5-nitroisoquinoline, the 4-methyl compound enables entry into diverse Stille, Suzuki, and Buchwald-Hartwig cross-coupling reactions with high yields and broad functional group tolerance [1]. This provides medicinal chemistry groups with access to structurally diverse 4-alkyl-, 4-aryl-, and 4-arylamino-5-nitroisoquinoline libraries for structure-activity relationship (SAR) studies, without requiring de novo synthesis of each core scaffold.

Step-Economical Functionalization via SNH Chemistry

Laboratories seeking to minimize synthetic step count while maximizing structural diversity can leverage the electron-deficient nitro group of 4-Methyl-5-nitroisoquinoline for direct nucleophilic substitution of hydrogen (SNH) reactions [1]. This approach circumvents the need for pre-halogenation, enabling more efficient access to substituted derivatives. The documented electron-transfer reactivity of 5-nitroisoquinolines via SRN1 and ERC1 mechanisms further expands the toolbox of available transformations for this scaffold [2].

Reference Standard for Analytical Method Development and Quality Control

With vendor-specified purity of 98% and availability of batch-specific analytical documentation including NMR, HPLC, and GC reports [1][2], 4-Methyl-5-nitroisoquinoline serves as a suitable reference compound for developing and validating analytical methods targeting nitroisoquinoline-containing substances. The compound's well-defined physicochemical parameters—including consensus LogP of 1.7, TPSA of 58.71 Ų, and calculated water solubility of 0.227 mg/mL—provide benchmarks for chromatographic method development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-5-nitroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.